molecular formula C10H16O B14468699 2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal CAS No. 68728-33-6

2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal

Cat. No.: B14468699
CAS No.: 68728-33-6
M. Wt: 152.23 g/mol
InChI Key: ZYSIWYYCTYSDAJ-UHFFFAOYSA-N
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Description

2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal is an organic compound characterized by its unique structure, which includes both an aldehyde group and multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal can be achieved through several methods. One common approach involves the aldol condensation of 2-ethylpent-4-enal with prop-2-en-1-yl aldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bonds in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: 2-Ethyl-2-(prop-2-en-1-yl)pent-4-enoic acid.

    Reduction: 2-Ethyl-2-(prop-2-en-1-yl)pent-4-enol.

    Substitution: 2-Ethyl-2-(2-bromo-prop-2-en-1-yl)pent-4-enal.

Scientific Research Applications

2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds in the compound may also participate in conjugation reactions, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-2-(prop-2-en-1-yl)pent-4-enoic acid
  • 2-Ethyl-2-(prop-2-en-1-yl)pent-4-enol
  • 2-Ethyl-2-(2-bromo-prop-2-en-1-yl)pent-4-enal

Uniqueness

2-Ethyl-2-(prop-2-en-1-yl)pent-4-enal is unique due to its combination of an aldehyde group and multiple double bonds, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in organic synthesis and material science.

Properties

CAS No.

68728-33-6

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-ethyl-2-prop-2-enylpent-4-enal

InChI

InChI=1S/C10H16O/c1-4-7-10(6-3,9-11)8-5-2/h4-5,9H,1-2,6-8H2,3H3

InChI Key

ZYSIWYYCTYSDAJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=C)(CC=C)C=O

Origin of Product

United States

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